molecular formula C16H19ClN4O B6448913 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine CAS No. 2549028-33-1

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine

Cat. No.: B6448913
CAS No.: 2549028-33-1
M. Wt: 318.80 g/mol
InChI Key: XXAFENUANUDYAE-UHFFFAOYSA-N
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Description

The compound “2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine” is a chemical compound with the molecular formula C17H21ClN4O. It is also known as PF-06815345 . This compound is a liver-targeted, orally available prodrug .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C17H21ClN4O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The pyrimidine ring is substituted with a methyl group at the 4-position and a piperidinyl group at the 2-position. The piperidinyl group is further substituted with a chloropyridinyl group via a methylene bridge .


Physical and Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound has an optical activity of [α]/D -34 to -43°, c = 0.3 in methanol .

Mechanism of Action

The compound is a prodrug that is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis . Note that this compound is not active in non-humanized mice .

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-2-7-19-16(20-12)21-8-4-13(5-9-21)11-22-15-3-6-18-10-14(15)17/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAFENUANUDYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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